
Europium (Eu) Sputtering Targets
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium (Eu) sputtering targets are high-purity europium metal discs used in thin film deposition processes. Europium is a rare earth element with unique magnetic and optical properties, making it valuable in various scientific and industrial applications. It is known for its silvery-white metallic appearance and is highly reactive, requiring careful handling and storage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Europium sputtering targets are typically produced using high-purity europium metal. The preparation involves crystallization, solid-state, and other ultra-high purification processes such as sublimation . The metal is then shaped into discs or other forms suitable for sputtering applications.
Industrial Production Methods: In industrial settings, europium sputtering targets are manufactured using advanced techniques like spark plasma sintering (SPS) and powder sintering. These methods ensure high purity and density of the targets, which are essential for achieving high-quality thin films .
Chemical Reactions Analysis
Types of Reactions: Europium undergoes various chemical reactions, including oxidation, reduction, and reactions with halogens. It oxidizes rapidly in the air and is easily combustible. When exposed to water, europium forms europium hydroxide .
Common Reagents and Conditions:
Oxidation: Europium reacts with oxygen to form europium oxide (Eu2O3).
Reduction: Europium can be reduced using strong reducing agents.
Halogen Reactions: Europium reacts with halogens like chlorine and fluorine to form europium halides.
Major Products:
Europium Oxide (Eu2O3): Formed through oxidation.
Europium Halides: Formed through reactions with halogens.
Scientific Research Applications
Europium sputtering targets have a wide range of applications in scientific research and industry:
Thin Film Deposition: Used in semiconductor, chemical vapor deposition (CVD), and physical vapor deposition (PVD) processes.
Phosphor Activator: Europium oxide is extensively used as a phosphor activator in color television tubes and LED displays.
Nuclear Control Applications: Europium is studied for its potential use in nuclear control applications.
Optical Devices: Utilized in the production of lasers, phosphors, and europium-doped glasses.
Mechanism of Action
The mechanism by which europium sputtering targets exert their effects involves the controlled removal and conversion of the target material into a directed gaseous/plasma phase through ionic bombardment. . Europium’s unique optical and magnetic properties make it suitable for various high-tech applications.
Comparison with Similar Compounds
Europium Oxide (Eu2O3): Used in similar applications but differs in its chemical composition and specific properties.
Europium Nickel Oxide (EuNiO3): Another compound used in thin film deposition with distinct properties.
Europium Titanate (EuTiO3): Used in optical and photovoltaic devices.
Uniqueness of Europium Sputtering Targets: Europium sputtering targets are unique due to their high reactivity, magnetic properties, and ability to produce high-quality thin films. Their applications in advanced technologies like LEDs, lasers, and nuclear control highlight their versatility and importance in modern science and industry .
Properties
Molecular Formula |
MoO3-6 |
|---|---|
Molecular Weight |
143.95 g/mol |
IUPAC Name |
molybdenum;oxygen(2-) |
InChI |
InChI=1S/Mo.3O/q;3*-2 |
InChI Key |
QFKNYPIKMYQPIA-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


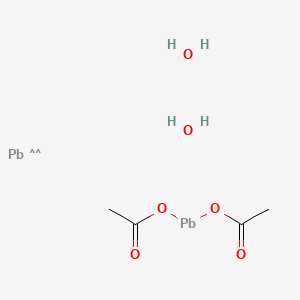
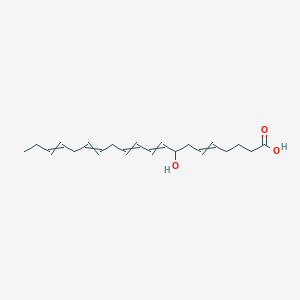
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
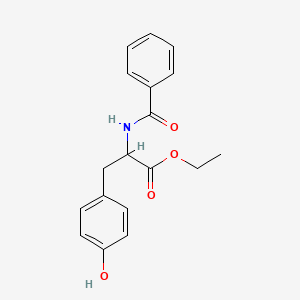
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)
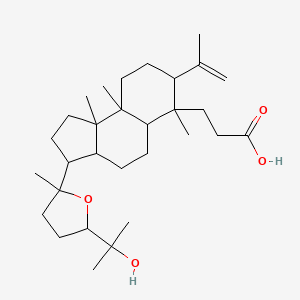
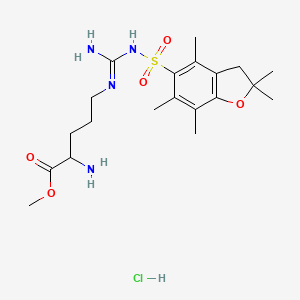
![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)
![tert-butyl N-[9-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13383722.png)
![3-(3,4-Dihydroxyphenyl)-2-[3-[4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B13383729.png)
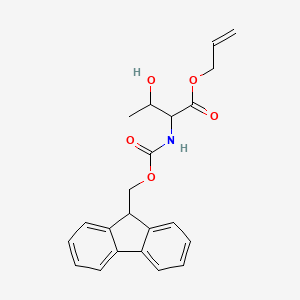
![(1S,2S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B13383748.png)
![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
